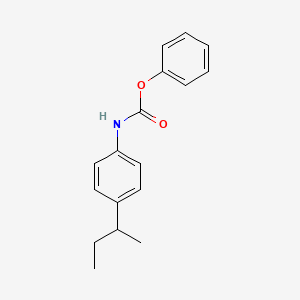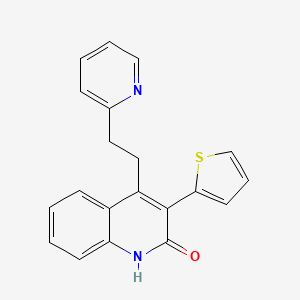
(4-sec-Butyl-phenyl)-carbamic acid phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(4-butan-2-ylphenyl)carbamate is a compound belonging to the carbamate family. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. This particular compound features a phenyl group and a butan-2-ylphenyl group attached to a carbamate moiety, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(4-butan-2-ylphenyl)carbamate can be achieved through several methods:
Amination (Carboxylation) or Rearrangement: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Carbamoylation: This one-pot reaction involves carbonylimidazolide in water with a nucleophile, providing an efficient method for preparing carbamates without an inert atmosphere.
Industrial Production Methods
Industrial production of carbamates, including phenyl N-(4-butan-2-ylphenyl)carbamate, often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-(4-butan-2-ylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl and butan-2-ylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines.
Applications De Recherche Scientifique
Phenyl N-(4-butan-2-ylphenyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenyl N-(4-butan-2-ylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can modulate inter- and intramolecular interactions with enzymes or receptors. This modulation is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, allowing the compound to participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Phenyl N-(4-butan-2-ylphenyl)carbamate can be compared with other carbamate derivatives:
Phenyl Carbamate: A simpler carbamate with a phenyl group attached to the carbamate moiety.
N-Butyl Carbamate: Contains a butyl group instead of the butan-2-ylphenyl group.
N-Aryl Carbamates: These compounds have various aryl groups attached to the carbamate moiety and exhibit different biological activities.
Phenyl N-(4-butan-2-ylphenyl)carbamate stands out due to its unique combination of phenyl and butan-2-ylphenyl groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
phenyl N-(4-butan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-3-13(2)14-9-11-15(12-10-14)18-17(19)20-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
Clé InChI |
LYBVJOFHGUXEHS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)


![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)

![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)

![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
urea](/img/structure/B13850726.png)

![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
